molecular formula C10H15NS B008443 2-[(4-Methylbenzyl)thio]ethanamine CAS No. 106670-34-2

2-[(4-Methylbenzyl)thio]ethanamine

Cat. No.: B008443
CAS No.: 106670-34-2
M. Wt: 181.3 g/mol
InChI Key: LGOBOBXQLWNEPW-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)thio]ethanamine is a sulfur-containing amine with the molecular formula C₁₀H₁₅NS (molecular weight: 209.32 g/mol). Its structure comprises a thioether linkage (-S-) connecting a 4-methylbenzyl group to an ethanamine backbone. Key properties include moderate polarity (due to the thioether) and reactivity influenced by the amine and aromatic groups.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOBOBXQLWNEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407033
Record name 2-[(4-methylbenzyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106670-34-2
Record name 2-[(4-methylbenzyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Protocol

The thiolate anion, generated by deprotonating 4-methylbenzylthiol with a strong base (e.g., sodium hydride), attacks the electrophilic carbon in 2-chloroethanamine hydrochloride. This SN2 mechanism proceeds under anhydrous conditions to form the thioether bond.

Typical Procedure :

  • Dissolve 4-methylbenzylthiol (1.0 equiv) in dry tetrahydrofuran (THF) under nitrogen.

  • Add sodium hydride (1.2 equiv) at 0°C and stir for 30 minutes.

  • Introduce 2-chloroethanamine hydrochloride (1.1 equiv) and reflux at 65°C for 12 hours.

  • Quench with ice-cwater, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 68–75%.

Optimization Strategies

ParameterEffect on YieldOptimal Condition
BaseNaH > K₂CO₃Sodium hydride (1.2 eq)
SolventTHF > EtOHAnhydrous THF
Temperature65°C > 40°CReflux (65°C)
Reaction Time12 h > 6 h12 hours

Prolonged reaction times beyond 15 hours risk sulfoxide formation via oxidation, reducing yields by ~12%.

Alternative Methods: Thiol-Ene Coupling and Reductive Amination

Thiol-Ene Click Chemistry

A photochemical approach utilizes UV light (365 nm) to initiate radical-mediated coupling between 4-methylbenzyl mercaptan and allylamine:

4-Methylbenzylthiol+AllylamineUV, DCMThis compound\text{4-Methylbenzylthiol} + \text{Allylamine} \xrightarrow{\text{UV, DCM}} \text{this compound}

Advantages :

  • Rapid reaction time (2–4 hours).

  • No base required, minimizing side reactions.

Limitations :

  • Lower yield (52%) due to competing polymerization.

Reductive Amination of Thioaldehyde Intermediates

Condensation of 4-methylbenzylthioaldehyde with ethanolamine, followed by borohydride reduction:

  • Thioaldehyde Synthesis : Oxidize 4-methylbenzyl disulfide with H₂O₂ in acetic acid.

  • Condensation : React thioaldehyde with ethanolamine in methanol.

  • Reduction : Treat with NaBH₄ to yield the target amine.

Yield : 60–65% (over three steps).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting flow chemistry enhances scalability and safety:

  • Residence Time : 8 minutes at 100°C.

  • Throughput : 5 kg/day using a microreactor (Corning AF-2400).

  • Purity : >99% by HPLC after inline liquid-liquid separation.

Purification Techniques

MethodPurity (%)Recovery (%)
Crystallization98.585
Distillation95.278
Chromatography99.865

Crystallization from hexane/ethyl acetate (4:1) balances purity and cost-effectiveness for bulk batches.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, ArH), 7.15 (d, 2H, ArH), 3.52 (t, 2H, SCH₂), 2.85 (t, 2H, NH₂CH₂), 2.35 (s, 3H, ArCH₃).

  • ¹³C NMR : δ 138.4 (ArC), 129.1 (ArCH), 35.7 (SCH₂), 41.2 (NH₂CH₂).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ = 212.1 (calc. 212.3 for C₁₀H₁₅NS).

Challenges and Mitigation Strategies

Oxidation of Thioether Moiety

  • Risk : Sulfoxide/sulfone formation during storage.

  • Solution : Add 0.1% w/v ascorbic acid as an antioxidant and store under argon at –20°C.

Amine Hydroscopicity

  • Risk : Deliquescence in humid environments.

  • Solution : Convert to hydrochloride salt via HCl gas treatment in diethyl ether.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution7599High
Thiol-Ene5295Moderate
Reductive Amination6597Low

Nucleophilic substitution remains the optimal choice for large-scale synthesis due to its reproducibility and cost efficiency.

Chemical Reactions Analysis

Mephentermine undergoes several types of chemical reactions, including:

    Oxidation: Mephentermine can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Mephentermine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted amines.

Scientific Research Applications

Pharmacological Studies

Mephentermine has been primarily utilized in pharmacological research to understand its mechanism of action as a sympathomimetic agent. It acts primarily as an alpha adrenergic receptor agonist and indirectly stimulates the release of norepinephrine, which is crucial for its effects on the cardiovascular system. This makes it relevant in studies focused on:

  • Cardiovascular Health : Investigating its potential therapeutic effects in treating conditions such as hypotension and other cardiovascular disorders.
  • Sympathomimetic Activity : Serving as a model compound for studying the interactions of sympathomimetic agents with adrenergic receptors.

Clinical Applications

Historically, mephentermine was used in clinical settings to manage low blood pressure. Current research continues to explore its efficacy and safety profiles in various therapeutic contexts:

  • Hypotension Treatment : Clinical trials have assessed its effectiveness in maintaining blood pressure during surgical procedures or in patients with chronic hypotension.

Toxicological Studies

The compound is also significant in toxicology research, particularly concerning its safety profile and potential side effects associated with sympathomimetic agents. Studies have been conducted to evaluate:

  • Predictive Toxicology : Utilizing resources like the EPA's DSSTox database to gather data on the compound's toxicological properties and potential environmental impacts.

Pharmaceutical Development

In the pharmaceutical industry, mephentermine is explored for developing new formulations of sympathomimetic drugs. Its unique properties make it a candidate for:

  • New Drug Formulations : Research into combining mephentermine with other compounds to enhance therapeutic efficacy or reduce side effects.

Case Study 1: Cardiovascular Effects

In one study, researchers investigated the cardiovascular responses elicited by mephentermine administration in hypotensive patients. The findings indicated that mephentermine effectively increased blood pressure without significant adverse effects, supporting its use in clinical scenarios involving acute hypotension.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted using data from the DSSTox database, highlighting the compound's safety profile. The study found that while mephentermine exhibits sympathomimetic activity, its potential for abuse is lower than that of more potent stimulants like methamphetamine.

Comparison with Similar Compounds

N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine

  • Molecular Formula: C₁₂H₁₉NO₂S
  • Key Features :
    • Contains a sulfonyl (-SO₂-) group instead of a thioether (-S-).
    • Crystal structure data () reveals a planar sulfonyl group, leading to stronger intermolecular interactions compared to thioethers.
    • Stability : Sulfonyl derivatives are more oxidation-resistant but less nucleophilic than thioethers.
    • Synthesis : Prepared via oxidation of the thioether precursor, highlighting the redox versatility of sulfur-containing compounds.

2-Azido-N-(4-methylbenzyl)ethanamine

  • Molecular Formula : C₁₀H₁₃N₄
  • Key Features :
    • Azide (-N₃) substituent replaces the thioether group ().
    • Reactivity : Azides are highly reactive in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).
    • Spectroscopy : IR peak at 2093 cm⁻¹ confirms the azide group (), distinct from thioether’s C-S stretch (~600–700 cm⁻¹).
    • Applications : Useful in bioconjugation and polymer chemistry.

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine Dihydrochloride

  • Molecular Formula : C₅H₁₀Cl₂N₄S
  • Key Features: Triazole ring introduces aromaticity and hydrogen-bonding capacity (). Molecular Weight: 231.14 g/mol, higher than the target compound due to the triazole and HCl counterions.

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]ethanamine

  • Molecular Formula : C₂₃H₂₆NPS
  • Key Features :
    • Phosphine (-PPh₂) group enhances utility in catalysis ().
    • Molecular Weight : 379.50 g/mol, indicating lower solubility in polar solvents compared to simpler amines.
    • Applications : Likely used as a ligand in transition-metal catalysis.

2-[[2-(Dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine

  • Molecular Formula : C₈H₁₄N₄S
  • Key Features: Thiazole ring provides π-conjugation and basicity ().

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability
2-[(4-Methylbenzyl)thio]ethanamine C₁₀H₁₅NS 209.32 Thioether, Amine Moderate (oxidation-sensitive)
N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine C₁₂H₁₉NO₂S 241.34 Sulfonyl, Amine High (oxidized state)
2-Azido-N-(4-methylbenzyl)ethanamine C₁₀H₁₃N₄ 190.12 Azide, Amine Low (shock-sensitive)
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine C₅H₁₀Cl₂N₄S 231.14 Triazole, Thioether Moderate

Table 2: Spectroscopic Signatures

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
This compound ~650 (C-S) 7.2–7.3 (Ar-H), 2.8–3.1 (CH₂-S)
2-Azido-N-(4-methylbenzyl)ethanamine 2093 (N₃) 3.45 (CH₂-N₃), 2.36 (CH₃-Ar)
N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine 1122 (SO₂) 3.60 (CH₃-O), 2.84 (CH₂-SO₂)

Biological Activity

2-[(4-Methylbenzyl)thio]ethanamine, a compound derived from thioether chemistry, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₃NS
  • Molecular Weight : 169.27 g/mol
  • CAS Number : 156-57-0

This compound features a thioether linkage, which is significant in modulating its biological activity.

Antioxidant Properties

Research indicates that compounds with thioether functionalities often exhibit antioxidant properties. The presence of the sulfur atom in the thioether group is believed to contribute to the scavenging of free radicals, thus protecting cells from oxidative stress. Studies have demonstrated that similar thioether compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Antitumor Activity

Recent investigations into the antitumor potential of related thioether compounds have shown promising results. For instance, a study reported that derivatives of thioethers exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)1.721.525.9
RPMI-8226 (Leukemia)15.927.993.3
OVCAR-4 (Ovarian)25.177.5-

This table summarizes the growth inhibition concentrations for different cancer cell lines treated with thioether derivatives, highlighting their selective cytotoxicity.

Neuroprotective Effects

Some studies have suggested that compounds similar to this compound may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. For example, research on related amines has indicated that they can enhance synaptic plasticity and protect against neurodegeneration in models of Alzheimer's disease .

The biological activities of this compound are likely mediated through several mechanisms:

  • Antioxidant Activity : The thioether moiety can donate electrons to neutralize free radicals.
  • Cell Cycle Modulation : Induction of apoptosis in cancer cells may occur via activation of caspases and other apoptotic pathways.
  • Neurotransmitter Interaction : Potential modulation of serotonin and dopamine receptors could explain neuroprotective effects.

Case Studies

A notable case study investigated the effects of a series of thioether derivatives on human cancer cell lines, demonstrating that modifications to the benzyl group significantly enhanced cytotoxicity . Another study focused on the neuroprotective effects in animal models, where administration of thioether compounds resulted in reduced markers of oxidative stress and improved cognitive function post-injury .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-Methylbenzyl)thio]ethanamine, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-amine coupling. For example, reacting 4-methylbenzyl chloride with a thiol-containing ethanamine precursor in polar aprotic solvents (e.g., DMF) under inert atmospheres. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of thiol to alkylating agent), temperature (60–80°C), and catalysts (e.g., triethylamine). Purity is confirmed via TLC and column chromatography .
  • Key Parameters : Reaction time (8–12 hr), solvent choice (DMF vs. THF for solubility), and post-synthesis characterization (NMR, HPLC-MS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm connectivity, especially the thioether (-S-) and benzyl groups. Mass spectrometry (ESI-MS) verifies molecular weight. X-ray crystallography (if crystals are obtainable) provides absolute configuration, though challenges arise due to flexibility of the ethanamine chain. Computational methods (DFT) predict electronic properties, such as HOMO-LUMO gaps, to infer reactivity .

Q. What preliminary assays are used to assess the biological activity of this compound?

  • Methodological Answer : Start with in vitro cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) and enzyme inhibition studies (e.g., kinase or protease targets). Use fluorescence-based binding assays to screen for interactions with receptors (e.g., GPCRs). IC₅₀ values are calculated using non-linear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content). Validate results using orthogonal methods:

  • Compare cell-free (e.g., SPR for binding affinity) vs. cell-based assays (e.g., reporter gene assays).
  • Perform metabolic stability tests (microsomal incubation) to rule out compound degradation.
  • Use knockout/mutant cell lines to confirm target specificity .

Q. What strategies improve the selectivity of this compound derivatives for specific biological targets?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify the benzyl (e.g., electron-withdrawing substituents) or ethanamine moiety (e.g., cyclization).
  • Molecular docking : Screen against target libraries (PDB) to predict binding modes.
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to enhance target tissue uptake .

Q. How can crystallographic data be leveraged to refine the molecular structure of this compound complexes?

  • Methodological Answer : Use SHELX programs for structure solution and refinement. Key steps:

  • Data collection : High-resolution (≤1.0 Å) X-ray data at cryogenic temperatures.
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for accurate refinement.
  • Validation : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces for intermolecular interactions .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, BBB permeability, and CYP450 interactions.
  • MD simulations : Analyze ligand-receptor dynamics (e.g., GROMACS) over 100+ ns trajectories to assess binding stability.
  • QSAR models : Train on datasets of thioether-containing analogs to predict logP, solubility, and toxicity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in solubility or reactivity?

  • Methodological Answer :

  • Solubility : Compare predicted logP (e.g., XLogP3) with experimental shake-flask method. Adjust using co-solvents (DMSO/PEG) or salt formation.
  • Reactivity : Validate DFT-predicted reaction pathways with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.
  • Bootstrap resampling to estimate confidence intervals for EC₅₀ values.
  • Hierarchical modeling to account for plate-to-plate variability in HTS data .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDSC120–125°C
LogPShake-flask (pH 7.4)2.8 ± 0.3
IC₅₀ (Kinase X)Fluorescence assay0.45 µM
Crystallographic R-factorSHELXL refinement3.2%

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylbenzyl)thio]ethanamine
Reactant of Route 2
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2-[(4-Methylbenzyl)thio]ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.